molecular formula C11H7BrN2S B1519745 5-Bromo-3-(thiophen-2-yl)-1H-indazole CAS No. 911305-81-2

5-Bromo-3-(thiophen-2-yl)-1H-indazole

Cat. No.: B1519745
CAS No.: 911305-81-2
M. Wt: 279.16 g/mol
InChI Key: HCQXXMHJJVLCNV-UHFFFAOYSA-N
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Description

5-Bromo-3-(thiophen-2-yl)-1H-indazole is a brominated indazole derivative with a thiophene ring at the 3-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole typically involves the following steps:

  • Bromination: The starting material, indazole, undergoes bromination to introduce the bromo group at the 5-position.

  • Thiophene Coupling: The brominated indazole is then coupled with thiophene-2-carboxaldehyde or thiophene-2-boronic acid using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

  • Reduction and Cyclization: The resulting intermediate undergoes reduction and cyclization to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(thiophen-2-yl)-1H-indazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups to their reduced forms.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to replace the bromo group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a palladium catalyst are typical reducing agents.

  • Substitution: Amines, alcohols, and other nucleophiles are used in substitution reactions, often in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols, amines, and other reduced functional groups.

  • Substitution Products: Amides, ethers, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

  • Biology: The compound has shown biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound's unique properties make it useful in the development of advanced materials, such as organic semiconductors and dyes for solar cells.

Comparison with Similar Compounds

5-Bromo-3-(thiophen-2-yl)-1H-indazole is structurally similar to other indazole derivatives and thiophene-containing compounds. its unique combination of bromo and thiophene groups provides distinct chemical and biological properties. Some similar compounds include:

  • 3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Used in dye synthesis for solar cells.

  • 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione: Employed in organic semiconductor applications.

Properties

IUPAC Name

5-bromo-3-thiophen-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQXXMHJJVLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670297
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911305-81-2
Record name 5-Bromo-3-(2-thienyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911305-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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